molecular formula C17H22N2O3S B2566257 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea CAS No. 2034512-79-1

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2566257
CAS No.: 2034512-79-1
M. Wt: 334.43
InChI Key: BYYNOJGVCICCOG-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound characterized by the presence of a thiophene ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Derivative: Starting with a thiophene precursor, functionalization at the 3-position is achieved through halogenation followed by substitution reactions.

    Hydroxy Group Introduction: The hydroxy group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.

    Urea Formation: The final step involves the reaction of the hydroxy-thiophene intermediate with 3-methoxyphenyl isocyanate under controlled conditions to form the urea linkage.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: PCC, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea involves interactions with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-phenylurea
  • 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)urea

Comparison:

  • Structural Differences: Variations in the phenyl group substitution (e.g., methoxy vs. unsubstituted).
  • Unique Properties: The presence of the methoxy group in 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methoxyphenyl)urea may enhance its solubility and bioavailability compared to its analogs.

This compound’s unique combination of functional groups and structural features makes it a valuable subject for ongoing research and development in various scientific disciplines.

Properties

IUPAC Name

1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-22-16-4-2-3-15(11-16)19-17(21)18-8-5-13(6-9-20)14-7-10-23-12-14/h2-4,7,10-13,20H,5-6,8-9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYNOJGVCICCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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